molecular formula C22H20ClNO4 B12198963 N-(4-chlorobenzyl)-4-oxo-N-(tetrahydrofuran-2-ylmethyl)-4H-chromene-2-carboxamide

N-(4-chlorobenzyl)-4-oxo-N-(tetrahydrofuran-2-ylmethyl)-4H-chromene-2-carboxamide

Cat. No.: B12198963
M. Wt: 397.8 g/mol
InChI Key: VBPPVMGEEVQUPJ-UHFFFAOYSA-N
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Description

9-(4-Bromo-3-methylphenyl)-3-ethyl-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a chromeno-oxazin derivative characterized by a fused tricyclic scaffold. Key structural features include:

  • 3-Ethyl and 4-methyl groups on the oxazin ring, which may influence lipophilicity and metabolic stability. Chromeno-oxazin derivatives are synthetically versatile and have been explored for diverse biological applications, including antiviral, antifungal, and osteogenic activities .

Properties

Molecular Formula

C22H20ClNO4

Molecular Weight

397.8 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-4-oxo-N-(oxolan-2-ylmethyl)chromene-2-carboxamide

InChI

InChI=1S/C22H20ClNO4/c23-16-9-7-15(8-10-16)13-24(14-17-4-3-11-27-17)22(26)21-12-19(25)18-5-1-2-6-20(18)28-21/h1-2,5-10,12,17H,3-4,11,13-14H2

InChI Key

VBPPVMGEEVQUPJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CN(CC2=CC=C(C=C2)Cl)C(=O)C3=CC(=O)C4=CC=CC=C4O3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-4-oxo-N-(tetrahydrofuran-2-ylmethyl)-4H-chromene-2-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Chromene Core: This can be achieved through a cyclization reaction involving a suitable phenol derivative and an aldehyde under acidic conditions.

    Introduction of the 4-chlorobenzyl Group: This step involves the alkylation of the chromene core with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Attachment of the Tetrahydrofuran Ring: This can be done through a nucleophilic substitution reaction using tetrahydrofuran-2-ylmethyl chloride.

    Formation of the Carboxamide Group: The final step involves the reaction of the intermediate with an appropriate amine to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-4-oxo-N-(tetrahydrofuran-2-ylmethyl)-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: N-bromosuccinimide in the presence of light or heat.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-4-oxo-N-(tetrahydrofuran-2-ylmethyl)-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations

The chromeno-oxazin core is conserved across analogs, but substituents at positions 3, 4, and 9 modulate properties:

Compound Name / ID Substituents (Position 9) Substituents (Positions 3/4) Molecular Formula (Calculated) Molecular Weight (g/mol)
Target Compound 4-Bromo-3-methylphenyl 3-Ethyl, 4-methyl C₂₂H₂₃BrNO₃ 448.33
9-(4-Hydroxybutyl)-3-(4-methoxyphenyl)-4-methyl 4-Hydroxybutyl 3-(4-Methoxyphenyl), 4-methyl C₂₃H₂₅NO₅ 403.45
9-(3-Methoxybenzyl)-4-propyl 3-Methoxybenzyl 4-Propyl C₂₃H₂₅NO₄ 391.45
9-Benzyl-2-phenyl-4-one (6a) Benzyl 2-Phenyl, 4-one C₂₄H₁₉NO₃ 369.41
9-(4-Methylbenzyl)-4-methoxyphenyl (6d) 4-Methylbenzyl 4-Methoxyphenyl C₂₅H₂₁NO₃ 383.44
9-(Furan-3-ylmethyl)-3-(4-methoxyphenyl) (7) Furan-3-ylmethyl 3-(4-Methoxyphenyl) C₂₃H₂₁NO₅ 403.42

Solubility and Lipophilicity

  • Methoxy/Methyl Derivatives : Lower logP values (~2.8–3.2) improve solubility, favoring bioavailability .

Data Tables

Table 1: Key Properties of Chromeno-Oxazin Derivatives

Compound Melting Point (°C) Yield (%) Bioactivity (Key Finding) Reference
Target Compound N/A N/A Hypothesized osteogenic/antiviral N/A
6a (Benzyl) 138–140 40 Antifungal
6d (4-Methylbenzyl) 159–164 70 Antiviral
Compound 7 N/A N/A Osteoblast/osteoclast modulation

Table 2: Substituent Effects on Bioactivity

Substituent Type Example Compound Effect on Activity
Halogen (Br) Target Compound Potential enhanced protein binding; reduced solubility
Methoxy (OCH₃) 9-(3-Methoxybenzyl) Improved solubility; moderate antifungal
Alkyl (Propyl/Butyl) 4-Propyl Increased metabolic stability
Heterocyclic (Furan) Compound 7 Dual osteoblast/osteoclast modulation

Discussion

The target compound’s 4-bromo-3-methylphenyl group distinguishes it from analogs, suggesting unique steric and electronic interactions. Compared to methoxy or methyl derivatives, bromine may enhance target affinity but compromise solubility. Derivatives with furan or hydroxybutyl groups (e.g., Compound 7 ) demonstrate the importance of balanced lipophilicity for bioactivity. Future studies should prioritize synthesizing the target compound to validate its hypothesized osteogenic or antiviral properties, leveraging purification methods like column chromatography and structural analysis via X-ray crystallography .

Biological Activity

N-(4-chlorobenzyl)-4-oxo-N-(tetrahydrofuran-2-ylmethyl)-4H-chromene-2-carboxamide, with the CAS number 912890-55-2, is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Molecular Characteristics

  • Molecular Formula : C22_{22}H20_{20}ClNO4_4
  • Molecular Weight : 397.8 g/mol
  • Structural Features : The compound features a chromene core, a tetrahydrofuran moiety, and a chlorobenzyl substituent. These structural components may contribute to its biological activity by enhancing interactions with biological targets.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC22_{22}H20_{20}ClNO4_4
Molecular Weight397.8 g/mol
CAS Number912890-55-2

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX), which are crucial in the synthesis of pro-inflammatory mediators.
  • Antioxidant Activity : It has been noted for its potential to scavenge free radicals, thereby reducing oxidative stress in cells.
  • Cytotoxic Effects : Studies indicate that this compound exhibits cytotoxicity against certain cancer cell lines, suggesting its potential as an anticancer agent.

Research Findings

Recent studies have evaluated the pharmacological effects of this compound:

  • Antifungal Activity : In vitro assays demonstrated significant antifungal activity against various pathogens, indicating its potential use in treating fungal infections .
  • Anti-inflammatory Properties : The compound has shown promising results in reducing inflammation markers in cellular models, supporting its use in inflammatory diseases .
  • Cytotoxicity Against Cancer Cells : Research has indicated that this compound can induce apoptosis in cancer cell lines such as MCF-7 and Hek293-T, with IC50 values suggesting moderate potency .

Table 2: Biological Activities

Activity TypeObservations
AntifungalSignificant activity against various fungi
Anti-inflammatoryReduces inflammation markers
CytotoxicityInduces apoptosis in cancer cell lines

Case Study 1: Antifungal Efficacy

A study published in Molecules evaluated the antifungal efficacy of several chromene derivatives, including this compound. The results showed that this compound exhibited a minimum inhibitory concentration (MIC) of 6.25 μg/mL against Fusarium oxysporum, highlighting its potential as an antifungal agent .

Case Study 2: Anti-inflammatory Potential

In another study focusing on inflammatory responses, researchers assessed the anti-inflammatory effects of the compound using lipopolysaccharide (LPS)-induced macrophages. The findings indicated a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 when treated with the compound.

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